2-Cyclopentadecenone

asymmetric synthesis conjugate addition organozinc reagent

2-Cyclopentadecenone (CAS 2146-35-2, predominantly the (E)-isomer; molecular formula C₁₅H₂₆O, MW 222.37 g/mol) is a 15-membered macrocyclic α,β-unsaturated ketone that serves as the pivotal direct precursor to the high-value fragrance and bioactive compound muscone (3-methylcyclopentadecanone). Unlike its saturated analog cyclopentadecanone (exaltone), the conjugated enone system at the 2-position enables 1,4-conjugate addition chemistry that is foundational to its synthetic utility.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
Cat. No. B8314776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentadecenone
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESC1CCCCCCC(=O)C=CCCCCC1
InChIInChI=1S/C15H26O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h11,13H,1-10,12,14H2
InChIKeyLLWGDNREPDWSRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopentadecenone for Research and Industrial Procurement: A 15-Membered α,β-Unsaturated Macrocyclic Ketone Intermediate


2-Cyclopentadecenone (CAS 2146-35-2, predominantly the (E)-isomer; molecular formula C₁₅H₂₆O, MW 222.37 g/mol) is a 15-membered macrocyclic α,β-unsaturated ketone that serves as the pivotal direct precursor to the high-value fragrance and bioactive compound muscone (3-methylcyclopentadecanone) [1]. Unlike its saturated analog cyclopentadecanone (exaltone), the conjugated enone system at the 2-position enables 1,4-conjugate addition chemistry that is foundational to its synthetic utility [2]. The compound is typically supplied at ≥95% purity and is employed in asymmetric synthesis, fragrance intermediate production, and biocatalytic reduction research [3].

Why 2-Cyclopentadecenone Cannot Be Replaced by Cyclopentadecanone or Other Macrocyclic Ketones in Research and Production


Generic substitution of 2-cyclopentadecenone with its saturated analog cyclopentadecanone (exaltone) or with non-conjugated positional isomers such as 4-cyclopentadecen-1-one fails because the α,β-unsaturated ketone motif—the conjugated double bond at position 2—is the structural determinant of its downstream reactivity [1]. Cyclopentadecanone lacks the conjugated π-system and cannot undergo 1,4-conjugate addition with organometallic reagents, the key reaction pathway that converts 2-cyclopentadecenone into muscone [2]. Likewise, non-conjugated double-bond isomers (e.g., 4- or 8-cyclopentadecenone) do not present the requisite α,β-unsaturation for conjugate addition [3]. The evidence below quantifies these differences in enantioselectivity, enzymatic specificity, and biological activity that render simple analog replacement scientifically unjustified.

Quantitative Differential Evidence for 2-Cyclopentadecenone: Enantioselectivity, Regiochemical Advantage, Enzymatic Specificity, and Bioactivity


Enantioselective Conjugate Addition: 2-Cyclopentadecenone vs. 2-Cyclohexenone and Smaller Cyclic Enones

In copper-catalyzed enantioselective conjugate addition of dimethylzinc, (E)-2-cyclopentadecenone delivers (R)-muscone with up to 99% enantiomeric excess (ee) and 93% chemical yield when a chiral amino alcohol ligand (endo-MPATH) is employed [1], or 99% ee and 86% yield with 0.36 equivalents of a bicyclic amino alcohol catalyst [2]. In contrast, under comparable Cu-catalyzed conjugate addition conditions, 2-cyclohexenone—a smaller cyclic enone commonly used as a model substrate—achieves only up to 48% ee with phosphite ligands derived from BINOL [3]. Within the same study series, cyclopentenone and cyclohexanone gave only 48–63% ee and 12–15:1 diastereomeric ratios, whereas (E)-cyclopentadecenone provided 90–93% ee and 5–18:1 ratios [1]. This macrocyclic enone thus provides a uniquely effective chiral environment for asymmetric induction.

asymmetric synthesis conjugate addition organozinc reagent

1,4-Conjugate Addition Regiochemical Advantage: Conjugated vs. Non-Conjugated and Saturated Macrocyclic Ketones

The α,β-unsaturated ketone motif of 2-cyclopentadecenone—with the double bond conjugated to the carbonyl—is the sole structural feature that permits 1,4-conjugate addition of organometallic methylation reagents (e.g., dimethylzinc, methylmagnesium cuprate) to yield muscone directly [1][2]. The saturated analog cyclopentadecanone (exaltone) contains no π-system and is inert to conjugate addition; synthesis of muscone from cyclopentadecanone requires multi-step functionalization (e.g., α-bromination, elimination, then addition) that adds 2–3 synthetic steps [1]. Similarly, non-conjugated positional isomers such as 4-cyclopentadecen-1-one and 8-cyclopentadecen-1-one, where the double bond is not adjacent to the carbonyl, cannot undergo 1,4-addition because the requisite extended π-system is absent [3]. The patent literature explicitly identifies 2-cyclopentadecenone as the intermediate that enables muscone production at practical temperatures (−60 °C to −20 °C, rather than −78 °C) with industrial-scale throughput, achieving isolated muscone yields of ~89 mol% from the enol intermediate after solvolysis [1].

1,4-conjugate addition regioselectivity muscone synthesis

Enzymatic Reduction E/Z Specificity: SsERD Enone Reductase Discriminates Between Geometrical Isomers of 2-Cyclopentadecenone Derivatives

The enone reductase SsERD from Sporidiobolus salmonicolor TPU 2001 catalyzes the NADPH-dependent reduction of (E)-3-methylcyclopentadec-2-en-1-one (E-2) to (S)-muscone with a Km of 4.9 ± 0.4 μM and Vmax of 100 ± 1.4 nmol min⁻¹ mg⁻¹, achieving >99% ee and 95% isolated yield [1]. The same enzyme also reduces the parent compound cyclopentadec-2-en-1-one (3) to cyclopentadecan-1-one [1]. Critically, the enzyme shows absolute specificity for the (E)-geometrical isomer: the (Z)-isomer of 3-methyl-2-cyclopentadecenone is not a substrate, and no activity is observed with enones of smaller ring size [2]. This E/Z discrimination provides a biocatalytic route to enantiopure (S)-muscone that is orthogonal to chemical asymmetric synthesis (which typically yields the (R)-enantiomer), and hinges entirely on the E-geometry of the 2-cyclopentadecenone scaffold.

biocatalysis enone reductase E/Z isomer specificity

Antitumor and Anti-Invasive Bioactivity: Unsaturated vs. Saturated Macrocyclic Ketone Class Comparison

A comparative study of low-molecular-weight macrocyclic ketones (MCKs) against Ehrlich ascites tumor cells and HT-1080 human fibrosarcoma cells established a clear structure–activity hierarchy: MCKs possessing a double bond (e.g., (Z)-γ-cycloheptadecen-1-one, 8-cyclohexadecen-1-one) exhibited carcinostatic effects at 100 μM over 20 h or 50 μM over 72 h of culture, whereas the saturated analogs cyclopentadecanone (15:0) and 3-methylcyclopentadecanone (16:0) ranked lower in the efficiency order [1]. The authors explicitly concluded that 'MCKs with a double bond... but not saturated-aliphatic MCKs, may be potent multi-applicable antitumor agents' [1]. Although 2-cyclopentadecenone itself was not individually tested in this panel, it belongs structurally to the unsaturated MCK class that was demonstrated to be superior. The mechanism was attributed to cell membrane surface activity rather than intracellular accumulation, as MCKs were not detected inside cells by gas–liquid chromatography [1]. Furthermore, the anti-invasive activity against HT-1080 cells followed the same rank order, with inhibition observed at doses that did not reduce cell viability, indicating a genuine anti-metastatic effect independent of cytotoxicity [1].

antitumor anti-invasive macrocyclic ketone bioactivity

Procurement-Driven Application Scenarios for 2-Cyclopentadecenone


Asymmetric Synthesis of (R)-Muscone for High-Value Fragrance Production

2-Cyclopentadecenone is the direct substrate for enantioselective 1,4-conjugate addition of dimethylzinc or methylcuprate reagents to produce (R)-muscone—the enantiomer with a 3 ppm odor threshold, threefold lower (more potent) than the 10 ppm threshold of (S)-muscone [1]. With optimized chiral ligands, (R)-muscone can be obtained at up to 99% ee and 93% chemical yield from (E)-2-cyclopentadecenone [2]. This route is the shortest available asymmetric synthesis of (R)-muscone, operating at practical temperatures (−60 °C to −20 °C) when using the patented enol anion scavenger protocol [1]. Industrial fragrance manufacturers procuring 2-cyclopentadecenone gain access to the most direct catalytic route to the high-value (R)-enantiomer.

Biocatalytic Production of (S)-Muscone via Enone Reductase SsERD

The enone reductase SsERD (Sporidiobolus salmonicolor) reduces (E)-3-methylcyclopentadec-2-en-1-one—a derivative accessible from 2-cyclopentadecenone—to (S)-muscone with >99% ee and 95% isolated yield, with a Km of 4.9 ± 0.4 μM [3]. This biocatalytic route is the only reported method to access the unnatural (S)-muscone enantiomer in high optical purity, complementing chemical routes that favor the (R)-enantiomer. Critically, only the (E)-isomer of the substrate is accepted by the enzyme; the (Z)-isomer is completely inactive [4]. Procurement of geometrically pure (E)-2-cyclopentadecenone is therefore an absolute prerequisite for this biocatalytic application.

Antitumor and Anti-Invasive Macrocyclic Ketone Research

Comparative studies demonstrate that unsaturated macrocyclic ketones (MCKs) exhibit superior carcinostatic and anti-invasive activity against Ehrlich ascites tumor and HT-1080 fibrosarcoma cells relative to their saturated counterparts, with efficacy enhanced by hyperthermia at 42 °C [5]. 2-Cyclopentadecenone, as a prototypical unsaturated C₁₅ MCK, is structurally positioned within the higher-activity class identified in the structure–activity ranking. Researchers investigating the membrane-mediated antitumor mechanism of MCKs should select the unsaturated scaffold represented by 2-cyclopentadecenone rather than cyclopentadecanone, which ranks lower in the established efficacy hierarchy [5].

Quote Request

Request a Quote for 2-Cyclopentadecenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.